molecular formula C15H13NO3S B7586193 (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate

(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B7586193
M. Wt: 287.3 g/mol
InChI Key: BCADLCVVPNUFLR-UHFFFAOYSA-N
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Description

(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate, also known as DMNT, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNT is a member of the thiazole family of compounds and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in oxidative stress and inflammation. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One major advantage of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is its selectivity for ROS, making it a useful tool for studying oxidative stress in cells. In addition, (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have low toxicity and good stability, making it a safe and reliable compound for use in lab experiments.
However, one limitation of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the mechanism of action of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate and its potential side effects.

Future Directions

There are many potential future directions for research on (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate. One area of interest is its potential use as a therapeutic agent for Alzheimer's and Parkinson's diseases. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have neuroprotective properties and may be able to slow or prevent the progression of these diseases.
Another area of interest is the development of new fluorescent probes based on the structure of (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate. These probes could be used to study a variety of biological processes, including oxidative stress, protein-protein interactions, and enzyme activity.
Overall, (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate is a promising compound for scientific research with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 2-bromo-1-naphthaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate.

Scientific Research Applications

(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use in a variety of scientific research applications. One major area of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been shown to selectively react with ROS and emit a fluorescent signal, making it a useful tool for studying oxidative stress in cells.
In addition, (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for further research.

properties

IUPAC Name

(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-9-14(20-8-16-9)15(18)19-13-7-3-4-10-11(13)5-2-6-12(10)17/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCADLCVVPNUFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)OC2=CC=CC3=C2CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-oxo-7,8-dihydro-6H-naphthalen-1-yl) 4-methyl-1,3-thiazole-5-carboxylate

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